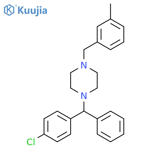

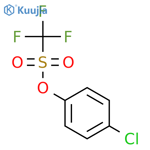

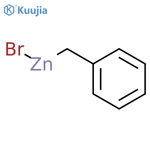

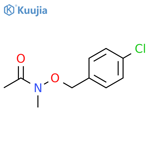

Mixed Alkyl/Aryl Diphos Ligands for Iron-Catalyzed Negishi and Kumada Cross Coupling Towards the Synthesis of Diarylmethane

,

ChemCatChem,

2021,

13(24),

5134-5140